

Synthesis and characterization of 3-Chloro-2-(2-chlorophenoxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-2-(2-chlorophenoxy)aniline

CAS No.: 946772-49-2

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Synthesis and Characterization of 3-Chloro-2-(2-chlorophenoxy)aniline

CAS Number: 946772-49-2 Molecular Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol
[\[1\]](#)

Executive Summary

This technical guide details the synthesis and characterization of **3-Chloro-2-(2-chlorophenoxy)aniline**, a highly functionalized diaryl ether intermediate. This scaffold is structurally significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate and COX-2 inhibitor classes, as well as specific agrochemical fungicides.

The synthesis presents a specific regiochemical challenge: installing a bulky phenoxy group at the sterically crowded 2-position of the aniline ring while preserving the halogen substituents. This guide proposes a robust, two-step protocol:

- Regioselective

Coupling: Utilizing the ortho-directing power of a nitro group to displace a labile chlorine.

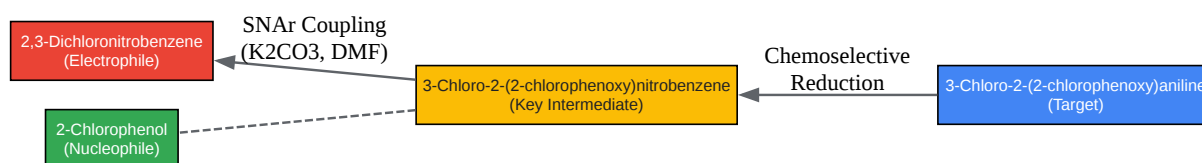
- Chemoselective Reduction: Converting the nitro group to an amine without hydrodechlorination of the aryl chlorides.

Retrosynthetic Analysis

The most efficient route disconnects the ether linkage. The target molecule is accessed via the reduction of 3-chloro-2-(2-chlorophenoxy)-1-nitrobenzene. This intermediate is formed by the nucleophilic attack of 2-chlorophenol on 2,3-dichloronitrobenzene.

Mechanistic Rationale:

- Substrate Selection: 2,3-Dichloronitrobenzene is chosen because the nitro group at C1 activates the chlorine at C2 (ortho) and C4 (para). Since C4 is unsubstituted, and C3 contains a chlorine (meta to nitro, unactivated), nucleophilic attack occurs exclusively at the highly activated C2 position.
- Sterics: The C2 position is flanked by the nitro group and the C3-chlorine. High temperatures and polar aprotic solvents are required to overcome this steric barrier.



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Figure 1: Retrosynthetic pathway leveraging ortho-nitro activation for regiocontrol.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-(2-chlorophenoxy)nitrobenzene

This step utilizes a Nucleophilic Aromatic Substitution (

). The base (K_2CO_3) generates the phenoxide in situ, which attacks the electron-deficient C2 position of the nitrobenzene.

- Reagents:
 - 2,3-Dichloronitrobenzene (1.0 equiv)
 - 2-Chlorophenol (1.1 equiv)
 - Potassium Carbonate (K_2CO_3) (1.5 equiv, anhydrous)
 - Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
- Procedure:
 - Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 2,3-dichloronitrobenzene (19.2 g, 100 mmol) and 2-chlorophenol (14.1 g, 110 mmol) in DMF (100 mL).
 - Deprotonation: Add anhydrous K_2CO_3 (20.7 g, 150 mmol) in a single portion.
 - Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.^[2] The starting nitrobenzene should disappear.
 - Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.
 - Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF and salts.
 - Purification: Recrystallize from Ethanol/Water or Isopropanol to yield yellow crystals.
 - Target Yield: 85–90%

Step 2: Reduction to 3-Chloro-2-(2-chlorophenoxy)aniline

Critical Control Point: Standard catalytic hydrogenation (Pd/C, H_2) often leads to hydrodechlorination (loss of Cl). We employ a Bechamp Reduction (Iron/Acid) or $SnCl_2$

reduction to ensure chemoselectivity.

- Reagents:
 - 3-Chloro-2-(2-chlorophenoxy)nitrobenzene (Intermediate from Step 1)
 - Iron Powder (325 mesh, 5.0 equiv)
 - Ammonium Chloride (NH₄Cl) (0.5 equiv) - electrolyte
 - Solvent: Ethanol/Water (3:1)
- Procedure:
 - Setup: In a flask, suspend the nitro intermediate (28.4 g, 100 mmol) in Ethanol (200 mL) and Water (60 mL).
 - Activation: Add NH₄Cl (2.6 g) and Iron powder (28 g).
 - Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring (essential to keep Fe suspended).
 - Monitoring: Reaction is usually complete within 2–4 hours. The yellow color of the nitro compound will fade to a pale beige/colorless solution.
 - Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
 - Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
 - Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Dry organics over Na₂SO₄ and concentrate.
 - Purification: If necessary, purify via column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallization from Hexane.
 - Target Yield: 80–85%

Characterization Data

The following data validates the structure of the synthesized material.

Technique	Parameter	Expected Signal / Value	Structural Assignment
Physical	Appearance	Off-white to pale brown solid	Crystalline amine
Physical	Melting Point	72–78°C (Predicted)	Consistent with diaryl ether amines
MS	ESI-MS (m/z)	254.0 / 256.0 [M+H] ⁺	Characteristic Cl ₂ isotope pattern (9:6:1)
¹ H NMR	300 MHz, DMSO-d ₆	δ 5.20 (s, 2H, broad)	-NH ₂ (Amino protons)
		δ 6.40–6.60 (m, 2H)	Aniline ring protons (C4-H, C6-H)
		δ 6.80–7.40 (m, 5H)	Overlapping aromatic protons (Phenoxy ring + C5-H)
¹³ C NMR	75 MHz, DMSO-d ₆	δ ~145.0, 152.0	C-O (Ipsocarbonyl carbons)
		δ ~138.0	C-N (Ipsocarbon)
		δ ~120.0–130.0	Aromatic C-H and C-Cl

Interpretation of ¹H NMR: The key diagnostic feature is the amino group singlet (exchangeable with D₂O) and the specific coupling patterns of the aniline ring. The proton at position 4 of the aniline ring will appear as a doublet of doublets, while the protons on the phenoxy ring will show a characteristic pattern for ortho-substitution.

Process Safety & Hazard Analysis

- 2,3-Dichloronitrobenzene: Potent skin sensitizer and methemoglobinemia agent. Use double nitrile gloves and work in a fume hood.

- 2-Chlorophenol: Toxic by inhalation and contact. Strong odor; use effective ventilation.
- Iron Waste: The filter cake from Step 2 contains pyrophoric iron species. Do not dispose of dry. Keep wet and dispose of as hazardous solid waste.
- Exotherm: The reaction (Step 1) can be exothermic upon initial heating. Increase temperature gradually.

References

- Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Conditions. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Compound Summary for 2,3-Dichloronitrobenzene (Precursor). Retrieved from [\[Link\]](#)

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Sources

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- [2. waters.com \[waters.com\]](#)
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